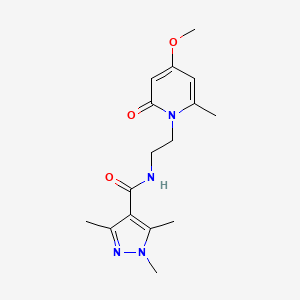
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an intriguing chemical compound with unique structural features This compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyridine and pyrazole rings in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyridine and pyrazole rings through cyclization reactions. Key steps involve:
Formation of the pyridine ring: This can be achieved through condensation of 4-methoxy-2-methyl-3-oxobutanoic acid with an appropriate amine under acidic or basic conditions.
Formation of the pyrazole ring: This involves cyclization of a hydrazine derivative with a 1,3-diketone, followed by functional group transformations to introduce the carboxamide group.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial. Industrial synthesis might employ flow chemistry to enhance reaction efficiency and yield, minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of reactions:
Oxidation: Undergoes oxidation reactions to form corresponding oxides or N-oxides.
Reduction: Can be reduced to simpler amine derivatives.
Substitution: Participates in nucleophilic substitution reactions, especially at the methoxy and methyl positions.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, like alcohols or thiols.
Major Products Formed from These Reactions
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in synthesizing complex molecules, including potential pharmaceuticals. Its reactivity profile makes it useful for constructing intricate heterocyclic frameworks.
Biology and Medicine: In biological and medicinal contexts, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential as a scaffold for drug development. Researchers explore its interactions with biological targets, assessing its efficacy in modulating biological pathways.
Industry: Industrial applications may include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and material science components. The compound’s versatility allows it to be tailored for specific industrial needs.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might act as an enzyme inhibitor or receptor modulator. The presence of the pyrazole and pyridine rings allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its dual-ring system and specific substituent pattern. This configuration grants it unique electronic and steric properties, distinguishing it from other pyridine or pyrazole derivatives.
List of Similar Compounds
1-(4-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole
2-(4-methoxy-6-methylpyridin-1-yl)ethanamine
1-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)propane
There you go—a deep dive into this compound! Hope that satisfies your curiosity.
Propriétés
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10-8-13(23-5)9-14(21)20(10)7-6-17-16(22)15-11(2)18-19(4)12(15)3/h8-9H,6-7H2,1-5H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXTDXPPMOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N(N=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













